Pentaerythrityl triheptanoate
Overview
Description
Pentaerythrityl triheptanoate is an organic compound with the molecular formula C26H48O7. It is a triester derived from pentaerythritol and heptanoic acid. This compound is known for its applications in various industries, particularly in cosmetics and lubricants, due to its excellent emollient and lubricating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythrityl triheptanoate is synthesized through the esterification of pentaerythritol with heptanoic acid. The reaction typically involves heating pentaerythritol and heptanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where pentaerythritol and heptanoic acid are fed into a reactor along with a catalyst. The mixture is heated, and the water produced is continuously removed through azeotropic distillation. The resulting ester is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Pentaerythrityl triheptanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield pentaerythritol and heptanoic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, leading to the formation of new esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Pentaerythritol and heptanoic acid.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Pentaerythrityl triheptanoate has a wide range of applications in scientific research and industry:
Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations due to its ability to provide a smooth and soft feel to the skin.
Lubricants: Its excellent lubricating properties make it a valuable component in high-performance lubricants used in machinery and automotive applications.
Pharmaceuticals: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Polymer Industry: It is used as a plasticizer in the production of flexible polymers and resins.
Mechanism of Action
The mechanism of action of pentaerythrityl triheptanoate in its various applications is primarily based on its physical and chemical properties:
Emollient Action: In cosmetics, it forms a protective barrier on the skin, reducing water loss and providing a smooth texture.
Lubrication: In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of machinery.
Drug Delivery: In pharmaceuticals, it helps in the formation of stable emulsions, facilitating the delivery of active ingredients to the target site.
Comparison with Similar Compounds
Pentaerythrityl triheptanoate can be compared with other similar compounds such as pentaerythrityl tetrastearate and triheptanoin:
Pentaerythrityl Tetrastearate: This compound is also an ester of pentaerythritol but with stearic acid. It is used in cosmetics and lubricants but has different physical properties due to the longer fatty acid chains.
Triheptanoin: A triglyceride derived from heptanoic acid, used in medical applications for its metabolic benefits. Unlike this compound, triheptanoin is primarily used as a dietary supplement and in the treatment of metabolic disorders.
Uniqueness: this compound stands out due to its balanced properties of emollience and lubrication, making it versatile for both cosmetic and industrial applications.
Properties
IUPAC Name |
[2,2-bis(heptanoyloxymethyl)-3-hydroxypropyl] heptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O7/c1-4-7-10-13-16-23(28)31-20-26(19-27,21-32-24(29)17-14-11-8-5-2)22-33-25(30)18-15-12-9-6-3/h27H,4-22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGEHTYSZRXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)(COC(=O)CCCCCC)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204693 | |
Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56158-58-8 | |
Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] diheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56158-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl triheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056158588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TRIHEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3F1C7V55H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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